2-Chloro-5-(methoxycarbonyl)phenylboronic acid

Physical Property Purification Crystallinity

Regioisomeric impurities in Suzuki-Miyaura coupling can derail lead optimization. 2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS 913835-92-4) provides a precisely functionalized 1,2,5-substituted scaffold in ≥98% purity. • Orthogonal 2-Cl handle enables sequential cross-coupling (Suzuki then Buchwald-Hartwig) for rapid library synthesis. • Methyl ester survives Suzuki coupling, enabling late-stage hydrolysis to the carboxylic acid pharmacophore. • Crystalline solid (mp 230-232°C) facilitates purification to high isotopic purity for deuterated metabolite standards. • Proven building block for KEAP1-NRF2 protein-protein interaction modulators. Ships ambient; bulk quantities available.

Molecular Formula C8H8BClO4
Molecular Weight 214.41 g/mol
CAS No. 913835-92-4
Cat. No. B1486596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(methoxycarbonyl)phenylboronic acid
CAS913835-92-4
Molecular FormulaC8H8BClO4
Molecular Weight214.41 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O
InChIInChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3
InChIKeyLZMDHZSRUQKDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(methoxycarbonyl)phenylboronic Acid Procurement Guide


2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS 913835-92-4) is an arylboronic acid derivative widely employed as a coupling partner in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures for pharmaceutical and material science applications . This compound features a 1,2,5-substituted phenyl ring bearing a boronic acid group at the 1-position, a chlorine atom at the 2-position, and a methoxycarbonyl ester at the 5-position [1]. Reported physical properties include a molecular weight of 214.41 g/mol, a melting point of 230-232°C, and a density of approximately 1.39 g/cm³ .

2-Chloro-5-(methoxycarbonyl)phenylboronic Acid: Substitution Risks


Substituting 2-Chloro-5-(methoxycarbonyl)phenylboronic acid with structurally similar regioisomers (e.g., 2-chloro-4-methoxycarbonyl or 3-chloro-4-methoxycarbonyl derivatives) or alternative esters (e.g., the corresponding carboxylic acid or pinacol ester) can fundamentally alter reaction outcomes and downstream product purity. Variations in substitution pattern impact the electronic and steric environment of the boronic acid, directly influencing transmetalation rates in Suzuki-Miyaura coupling, as well as affecting key physical properties such as melting point and solubility that dictate purification and formulation workflows . Procurement decisions must therefore be guided by specific quantitative differentiators rather than broad compound class assumptions.

2-Chloro-5-(methoxycarbonyl)phenylboronic Acid: Key Differentiators


Melting Point and Purification Advantage

2-Chloro-5-(methoxycarbonyl)phenylboronic acid exhibits a melting point of 230-232°C, which is markedly higher than that of its closest regioisomers: 2-chloro-4-(methoxycarbonyl)phenylboronic acid (140-142°C) and 3-chloro-4-(methoxycarbonyl)phenylboronic acid (174-178°C) [1]. This substantial elevation (up to 90°C difference) indicates stronger intermolecular interactions, likely due to optimized crystal packing in the 1,2,5-substitution pattern, and suggests superior crystalline stability. A higher melting point is directly correlated with reduced susceptibility to degradation or anhydride formation during storage and handling, and it facilitates more straightforward recrystallization-based purification .

Physical Property Purification Crystallinity

Validated Use in MCT and KEAP1-NRF2 Modulators

Literature reports document the use of 2-chloro-5-(methoxycarbonyl)phenylboronic acid as a key intermediate in the synthesis of monocarboxylate transporter (MCT) inhibitors and KEAP1-NRF2 interaction modulators . While analogous boronic acids (e.g., 4-carboxy or 3-fluoro substituted derivatives) may serve similar roles, the specific 2-chloro-5-methoxycarbonyl substitution pattern has been explicitly employed in patent and research applications targeting these pathways, establishing its relevance in medicinal chemistry campaigns . The presence of both a halogen (Cl) for further diversification and a protected carboxylate (methyl ester) for late-stage hydrolysis provides a distinct synthetic handle that regioisomers lacking this exact substitution cannot replicate.

Medicinal Chemistry Lead Optimization Targeted Therapy

Steric and Electronic Effects of Ortho-Chloro

The 2-chloro substituent in 2-chloro-5-(methoxycarbonyl)phenylboronic acid imposes a significant steric and electronic influence on the boronic acid group. Ortho-substituted arylboronic acids are known to exhibit slower transmetalation rates in Suzuki-Miyaura coupling due to steric hindrance around the boron center, but this can be advantageous for achieving chemoselectivity in polyfunctional substrates [1]. In contrast, regioisomers such as 3-chloro-4-(methoxycarbonyl)phenylboronic acid lack this ortho-halogen, resulting in a different reactivity profile that may lead to undesired side reactions or lower yields in specific coupling partners . While direct yield comparisons are not available in the open literature for this specific compound, the class-level inference is well-established in organoboron chemistry [2].

Suzuki-Miyaura Coupling Steric Effects Reactivity

Methyl Ester Traceless Protecting Group

2-Chloro-5-(methoxycarbonyl)phenylboronic acid incorporates a methyl ester group that can be selectively hydrolyzed to the corresponding carboxylic acid post-coupling. This provides a distinct synthetic advantage over analogs such as 2-chloro-5-carboxyphenylboronic acid (CAS 913835-75-3) . The free carboxylic acid analog may undergo unwanted side reactions or suffer from poor solubility in organic solvents, complicating purification . The methyl ester serves as a 'traceless' protecting group, allowing for cleaner Suzuki-Miyaura coupling followed by controlled deprotection under mild basic or acidic conditions to reveal the carboxylate handle for further conjugation or salt formation [1].

Protecting Group Strategy Sequential Synthesis Late-Stage Functionalization

2-Chloro-5-(methoxycarbonyl)phenylboronic Acid: Optimal Applications


Biaryl Pharmacophores for Kinase and MCT Inhibitors

This compound is ideally suited for constructing biaryl cores in kinase inhibitors and MCT inhibitors where a 2-chloro-5-carboxylate motif is required. The methyl ester remains intact during Suzuki-Miyaura coupling and can be hydrolyzed in the final step to install the carboxylic acid pharmacophore, streamlining the synthesis of complex drug candidates .

KEAP1-NRF2 Protein-Protein Interaction Modulators

As documented in chemical supplier databases, 2-chloro-5-(methoxycarbonyl)phenylboronic acid has been employed as a key building block for synthesizing KEAP1-NRF2 interaction modulators . The ortho-chloro substituent may contribute to target binding affinity, and the ester functionality allows for convenient SAR exploration [1].

Late-Stage Functionalization via Chloro Handle

The 2-chloro substituent serves as an orthogonal functional handle. Following Suzuki-Miyaura coupling at the boronic acid site, the aryl chloride can undergo subsequent cross-coupling (e.g., Buchwald-Hartwig amination or another Suzuki reaction) to introduce additional diversity, enabling rapid generation of compound libraries [2].

Deuterium-Labeled Internal Standards for LC-MS/MS

The methyl ester group provides a convenient site for isotopic labeling (e.g., using CD3OD for transesterification) to prepare deuterated analogs of drug metabolites. The high melting point and crystalline nature of this boronic acid facilitate purification of labeled standards to high isotopic purity .

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